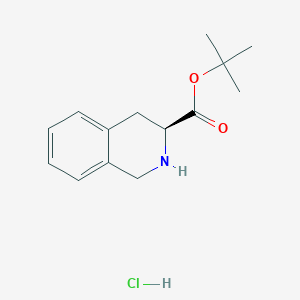

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Structural Significance in Organic Chemistry

The structural architecture of this compound embodies several fundamental principles of organic chemistry that make it an invaluable synthetic building block. The tetrahydroisoquinoline scaffold represents a saturated derivative of isoquinoline, obtained through selective hydrogenation processes that maintain the aromatic character of the benzene ring while reducing the pyridine portion to a piperidine-like structure. This partial saturation creates a unique molecular framework that combines the electronic properties of an aromatic system with the conformational flexibility of a saturated heterocycle.

The stereochemical aspects of this compound are particularly noteworthy from an organic chemistry perspective. The (S)-configuration at the 3-position represents a specific spatial arrangement of atoms that can be achieved through various stereoselective synthetic approaches, including asymmetric hydrogenation, chiral auxiliary-mediated reactions, or enzymatic resolution processes. The absolute stereochemistry is typically determined through comparison with known standards or through advanced spectroscopic techniques such as circular dichroism spectroscopy and nuclear magnetic resonance analysis using chiral shift reagents.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₂ | |

| Molecular Weight | 269.769 g/mol | |

| Stereochemistry | (S)-configuration at C3 | |

| Salt Form | Hydrochloride | |

| Melting Point | Data varies by supplier |

The tert-butyl ester group serves multiple functions within the molecular structure, acting as both a protecting group and a solubility-enhancing moiety. The bulky tert-butyl group provides steric hindrance that can influence the compound's reactivity patterns and conformational preferences. This steric effect is particularly important in reactions involving the neighboring nitrogen atom or the carboxylate functionality, as it can direct the stereochemical outcome of subsequent transformations. The ester bond is stable under basic conditions but can be selectively cleaved under acidic conditions, allowing for controlled deprotection strategies in synthetic applications.

The bicyclic nature of the tetrahydroisoquinoline system creates a rigid framework that constrains the possible conformations of substituents attached to the ring system. This conformational restriction is valuable in medicinal chemistry applications, as it allows for the design of compounds with defined three-dimensional structures that can interact with biological targets in predictable ways. The nitrogen atom within the ring system can participate in hydrogen bonding interactions and can be modified through various chemical transformations, including alkylation, acylation, or oxidation reactions.

From a synthetic chemistry standpoint, this compound serves as a versatile intermediate that can undergo numerous chemical transformations while maintaining its core structural integrity. The carboxylate functionality can be converted to various other functional groups, including amides, esters, alcohols, or even aromatic substituents through decarboxylative coupling reactions. The nitrogen atom can be protected or modified to introduce additional functionality, and the aromatic ring can undergo electrophilic substitution reactions to introduce substituents at specific positions. These synthetic capabilities make the compound a valuable building block for constructing complex molecular architectures.

Role in Medicinal Chemistry and Pharmacophore Design

In medicinal chemistry, this compound occupies a central position as both a synthetic intermediate and a pharmacophore template for drug discovery efforts. The tetrahydroisoquinoline scaffold has been recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and its ability to interact with diverse biological targets. This compound's specific stereochemical configuration and functional group arrangement make it particularly valuable for developing enantiopure pharmaceuticals with enhanced selectivity and reduced side effects.

The pharmacophore concept, which describes the spatial arrangement of molecular features necessary for biological activity, finds excellent representation in the tetrahydroisoquinoline framework. The rigid bicyclic structure provides a well-defined spatial template that can position pharmacophoric elements in precise three-dimensional arrangements. The nitrogen atom within the ring system can serve as a hydrogen bond acceptor or can be protonated to act as a hydrogen bond donor, depending on the physiological conditions and the specific biological target. The carboxylate functionality offers opportunities for ionic interactions with positively charged amino acid residues in protein binding sites, while the aromatic ring can participate in π-π stacking interactions or hydrophobic contacts.

Recent research has demonstrated the utility of tetrahydroisoquinoline-based compounds in various therapeutic areas, including cancer treatment, neurological disorders, and infectious diseases. The conformational restriction imposed by the bicyclic framework has been shown to enhance binding affinity and selectivity for specific protein targets compared to more flexible analogs. This conformational constraint reduces the entropic penalty associated with binding, as the molecule does not need to adopt a specific conformation upon target engagement, thereby improving the overall binding thermodynamics.

The design principles underlying tetrahydroisoquinoline-based pharmaceuticals often involve the incorporation of additional pharmacophoric elements that complement the core scaffold's properties. For example, the carboxylate functionality can be modified to introduce various substituents that enhance target selectivity or improve pharmacokinetic properties. The nitrogen atom can be alkylated or acylated to modulate its basicity and hydrogen bonding capacity, while the aromatic ring can be substituted with electron-donating or electron-withdrawing groups to fine-tune the compound's electronic properties.

Structure-activity relationship studies have revealed that the stereochemistry at the 3-position of the tetrahydroisoquinoline ring is often crucial for biological activity. The (S)-configuration typically provides different binding properties compared to the (R)-enantiomer, and in many cases, only one enantiomer exhibits the desired biological activity. This stereochemical dependence underscores the importance of using enantiopure starting materials, such as this compound, in drug discovery efforts.

The compound's role in pharmacophore design extends to its use in fragment-based drug discovery approaches, where small molecular fragments are identified as starting points for lead compound development. The tetrahydroisoquinoline core can serve as a privileged fragment that provides a foundation for building more complex molecules through systematic structural elaboration. This approach has been successfully employed in developing inhibitors for various protein targets, including protein-protein interactions and enzyme active sites.

Modern computational methods have enhanced the utility of this compound in rational drug design efforts. Molecular modeling techniques can predict how the rigid tetrahydroisoquinoline framework will interact with specific protein targets, allowing researchers to design optimized analogs before synthesis. Docking studies and molecular dynamics simulations provide insights into the binding modes and conformational preferences of tetrahydroisoquinoline-based compounds, facilitating the optimization of lead compounds for improved potency and selectivity.

The metabolic stability of compounds based on the tetrahydroisoquinoline scaffold is generally favorable, as the bicyclic structure provides protection against rapid metabolic degradation. However, the specific substitution pattern and stereochemistry can significantly influence the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The tert-butyl ester functionality in the title compound can be selectively hydrolyzed in vivo to generate the corresponding carboxylic acid, which may exhibit different biological properties and pharmacokinetic characteristics.

Properties

IUPAC Name |

tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKSEUBQDFHGAC-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-60-5 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, often using tert-butyl chloroformate as the esterifying agent.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the esterification and salt formation steps .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticoagulant Development :

- The tetrahydroisoquinoline scaffold has been utilized to create novel anticoagulants. Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid can serve as direct inhibitors of factor Xa, a crucial enzyme in the blood coagulation cascade. This class of compounds shows promise in enhancing the efficacy of antithrombin, leading to accelerated inhibition of factor Xa .

- Neurodegenerative Disease Treatment :

-

Cystic Fibrosis Therapeutics :

- A series of tetrahydroisoquinoline-3-carboxylic acid diamides have been identified as enhancers of chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds demonstrated improved potency over previous leads, with some analogs achieving EC(50) values below 10 nM in cellular assays .

Tumor Cytotoxicity Studies

Recent studies have shown that certain tetrahydroisoquinoline derivatives possess tumor-specific cytotoxicity. For instance, compounds like TQ9 and TD13 were found to induce autophagy rather than apoptosis in specific cancer cell lines, suggesting a unique mechanism of action that could be exploited for cancer therapy . This highlights the potential for these compounds in developing targeted cancer treatments.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydroisoquinoline derivatives is significantly influenced by their structural attributes. Research has focused on understanding how modifications at various positions on the isoquinoline ring affect their pharmacological properties. For example:

- Bulky substituents at the C-2 position have been correlated with enhanced cytotoxicity against cancer cell lines.

- The introduction of specific functional groups can modulate the compound's interaction with biological targets, thereby affecting its efficacy .

Summary Table of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticoagulant Development | THIQ derivatives | Inhibition of factor Xa; enhanced antithrombin activity |

| Neurodegenerative Disease Treatment | Tetrahydroisoquinoline derivatives | Modulation of dopaminergic pathways |

| Cystic Fibrosis Therapeutics | Tetrahydroisoquinoline diamides | Enhanced chloride transport; low EC(50) values |

| Cancer Therapy | Tetrahydroisoquinoline derivatives | Induction of autophagy; tumor-specific cytotoxicity |

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various biological effects . The compound’s chiral nature also allows for enantioselective interactions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Ester Analog: Methyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Hydrochloride

(R)-Enantiomer: (R)-tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Hydrochloride

Functional Group Variants

Compounds with modifications to the tetrahydroisoquinoline core or substituents exhibit distinct pharmacological and physicochemical profiles:

Key Observations:

Biological Activity

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are known for their wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The structural variations in THIQ derivatives often lead to significant differences in their biological properties. The (S)-tert-butyl derivative specifically has been studied for its potential in treating neurodegenerative diseases and as an analgesic agent.

Antitumor Activity

Research indicates that THIQ derivatives exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that certain THIQ derivatives could inhibit the proliferation of cancer cells with IC50 values ranging from single-digit nanomolar to micromolar levels .

Neuroprotective Effects

The compound has been linked to neuroprotective activities, particularly in models of dopaminergic neuron degeneration. A patent application highlighted the use of THIQ derivatives in developing medications for treating diseases such as Parkinson's disease . The mechanism involves modulation of neurotransmitter systems and potential antioxidant effects.

Antiviral Properties

Recent studies have explored the antiviral potential of THIQ compounds against various viral strains. For example, novel THIQ derivatives were tested against human coronaviruses and exhibited promising antiviral activity . This suggests that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. The presence of the tert-butyl group enhances lipophilicity and potentially increases membrane permeability. Modifications at the carboxylate position have been shown to influence receptor binding affinities and selectivity .

Key SAR Findings

| Modification | Effect on Activity |

|---|---|

| Tert-butyl group | Increases lipophilicity and bioavailability |

| Hydroxyl substitutions | Can enhance receptor selectivity |

| Carboxylic acid variations | Influence potency against specific targets |

Study 1: Antitumor Efficacy

In a comparative study evaluating various THIQ derivatives' efficacy against breast cancer cell lines (MDA-MB-231), this compound showed an IC50 value of approximately 5 μM, indicating significant antitumor activity compared to control compounds .

Study 2: Neuroprotective Potential

A neuroprotective study assessed the compound's ability to protect dopaminergic neurons from oxidative stress-induced damage. Results indicated that treatment with this compound significantly reduced neuronal death by approximately 40% compared to untreated controls .

Q & A

Q. What are the established synthetic routes for preparing (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

The compound is synthesized via a two-step process:

- Step 1 : (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) in dry methanol to form the methyl ester intermediate. This step proceeds in near-quantitative yield .

- Step 2 : The ester is treated with tert-butyl chloroformate under basic conditions to introduce the tert-butyl protecting group, followed by hydrochloric acid to form the hydrochloride salt . Critical parameters include anhydrous conditions, temperature control (60–70°C), and purification via recrystallization from methanol-diethyl ether .

Q. What are the key physicochemical properties critical for experimental handling?

- Melting Point : Decomposes at 248–250°C (literature range: 250–255°C) .

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in chloroform or diethyl ether .

- Chirality : The (S)-enantiomer is configurationally stable under standard synthetic conditions, confirmed by polarimetry ([α]D = -25° in methanol) . Stability assessments should include moisture-sensitive storage (-20°C under argon) to prevent hydrolysis of the tert-butyl ester .

Q. How is this compound utilized as a chiral building block in pharmaceutical synthesis?

It serves as a key intermediate in angiotensin-converting enzyme (ACE) inhibitors like quinapril. The tert-butyl ester protects the carboxylic acid during coupling reactions, while the tetrahydroisoquinoline core provides stereochemical control. For example, it reacts with (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester to form quinapril tert-butyl ester, which is deprotected to yield the active drug .

Advanced Research Questions

Q. What methodologies ensure enantiomeric purity during large-scale synthesis?

- Chiral Resolution : Use of (S)-specific starting materials (e.g., (S)-tetrahydroisoquinoline-3-carboxylic acid) combined with chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm >99% enantiomeric excess .

- Kinetic Control : Optimize reaction time and temperature to minimize racemization, particularly during esterification and coupling steps .

Q. How can trace impurities (e.g., diastereomers or des-tert-butyl byproducts) be detected and quantified?

- Analytical Techniques :

- LC-MS/MS : Quantifies impurities at ppm levels using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .

- 1H-NMR Spectroscopy : Identifies diastereomers via splitting patterns in the tetrahydroisoquinoline proton region (δ 3.5–4.5 ppm) .

Q. What computational approaches predict the compound’s reactivity in novel coupling reactions?

- DFT Calculations : Model transition states of nucleophilic acyl substitution reactions (e.g., with amines or alcohols) to predict regioselectivity .

- Molecular Docking : Assess binding affinity of derivatives to biological targets (e.g., ACE enzyme) using software like AutoDock Vina .

Q. How does the compound’s stability vary under different catalytic conditions (e.g., hydrogenation or photolysis)?

- Hydrogenation : The benzyl-protected intermediate is stable under Pd/C-H₂ (1 atm, 25°C), but the free base may undergo ring-opening under harsher conditions (>50°C) .

- Photodegradation : UV-Vis studies (λ = 254 nm) show <5% decomposition over 24 hours, suggesting suitability for light-protected storage .

Q. What structural analogs have been explored to enhance bioactivity or solubility?

- Core Modifications : 6,7-Dimethoxy derivatives (e.g., T67325) improve solubility in aqueous buffers while retaining ACE inhibition .

- Ester Alternatives : Replacement of tert-butyl with p-nitrobenzyl esters enhances crystallinity but reduces metabolic stability .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yield and purity, focusing on solvent choice (DMF vs. THF) and catalyst loading .

- Data Contradictions : Discrepancies in reported melting points (e.g., 248–250°C vs. 261°C) may arise from recrystallization solvent differences (methanol-diethyl ether vs. chloroform-diethyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.